3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866335-28-4
VCID: VC12005042
InChI: InChI=1S/C7H6N4O2.ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;/h1-2H,(H,12,13)(H3,8,10,11);1H
SMILES: C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl
Molecular Formula: C7H7ClN4O2
Molecular Weight: 214.61 g/mol

3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride

CAS No.: 2866335-28-4

Cat. No.: VC12005042

Molecular Formula: C7H7ClN4O2

Molecular Weight: 214.61 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride - 2866335-28-4

Specification

CAS No. 2866335-28-4
Molecular Formula C7H7ClN4O2
Molecular Weight 214.61 g/mol
IUPAC Name 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H6N4O2.ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;/h1-2H,(H,12,13)(H3,8,10,11);1H
Standard InChI Key XPKQPTNEVDMYPP-UHFFFAOYSA-N
SMILES C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl
Canonical SMILES C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl

Introduction

3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are notable for their diverse biological activities and applications in medicinal chemistry. The hydrochloride salt form enhances the solubility and stability of the molecule, making it suitable for pharmaceutical formulations.

Synthesis

The synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride typically involves:

  • Formation of the Pyrazole Ring: Starting with hydrazines and diketones or β-keto esters, the pyrazole ring is constructed via cyclization reactions.

  • Functionalization of Pyridine Core: The pyridine ring is modified to introduce amino and carboxylic acid groups at specific positions.

  • Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to improve its solubility and stability.

Biological Activity

Pyrazolopyridine derivatives exhibit a wide range of biological activities, including:

  • Antiviral Properties: Compounds structurally related to this molecule have shown potential in targeting viral RNA polymerases .

  • Antimalarial Activity: Pyrazolopyridine sulfonamides have been explored for their ability to inhibit carbonic anhydrases critical for malaria parasites .

  • Antifungal Potential: Similar derivatives have demonstrated efficacy against fungal pathogens like Candida albicans .

The amino and carboxylic acid functional groups enhance interactions with biological targets through hydrogen bonding and electrostatic interactions.

Applications

This compound's unique structure makes it valuable in:

  • Drug Discovery: As a scaffold for designing enzyme inhibitors or receptor modulators.

  • Medicinal Chemistry: For developing treatments against infectious diseases or cancer.

  • Synthetic Intermediates: Used in creating more complex heterocyclic systems.

Research Findings and Data

Recent studies on related compounds provide insights into their synthesis and activity:

Study FocusKey Findings
Synthesis of pyrazolo[3,4-b]pyridines Describes regioselective methods for introducing functional groups at key sites.
Antiviral activity of triazolopyrimidines Demonstrates potential for disrupting viral protein interactions.
Antimalarial evaluation Highlights the role of sulfonamide derivatives in inhibiting carbonic anhydrase enzymes.

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